For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Isoamyl Isobutyrate
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of isoamyl isobutyrate. The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.
Chemical Structure and Identifiers
Isoamyl isobutyrate is an organic compound classified as an ester. It is formed from the esterification of isoamyl alcohol with isobutyric acid.[1] Its chemical structure is characterized by a nine-carbon backbone.
Table 1: Chemical Identifiers for Isoamyl Isobutyrate
| Identifier | Value |
| IUPAC Name | 3-methylbutyl 2-methylpropanoate[1] |
| Synonyms | Isopentyl isobutyrate, 3-Methylbutyl isobutyrate[1] |
| CAS Number | 2050-01-3[1] |
| Molecular Formula | C₉H₁₈O₂[1] |
| SMILES | CC(C)CCOC(=O)C(C)C[1] |
| InChIKey | VFTGLSWXJMRZNB-UHFFFAOYSA-N[1] |
Physicochemical Properties
Isoamyl isobutyrate is a colorless liquid with a characteristic fruity aroma, often described as reminiscent of apricot or pineapple.[1] It is primarily used in the flavor and fragrance industry for its pleasant scent.
Table 2: Physicochemical Properties of Isoamyl Isobutyrate
| Property | Value |
| Molecular Weight | 158.24 g/mol [1] |
| Appearance | Colorless liquid |
| Odor | Fruity, apricot, pineapple-like[1] |
| Boiling Point | 168-171 °C at 760 mmHg[1] |
| Density | 0.856 g/mL at 25 °C |
| Refractive Index | 1.406 at 20 °C |
| Solubility | Insoluble in water; soluble in alcohol and oils |
| Flash Point | 54 °C (closed cup) |
Spectroscopic Properties
Detailed spectroscopic data is crucial for the identification and characterization of isoamyl isobutyrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Isoamyl Isobutyrate (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| ~ 4.1 | Triplet | -O-CH₂- | |
| ~ 2.5 | Septet | -CH(CH₃)₂ | |
| ~ 1.7 | Multiplet | -CH(CH₃)₂ | |
| ~ 1.5 | Multiplet | -CH₂-CH(CH₃)₂ | |
| ~ 1.1 | Doublet | -C(=O)CH(CH₃)₂ | |
| ~ 0.9 | Doublet | -CH₂CH(CH₃)₂ | |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| ~ 177 | C=O | ||
| ~ 63 | -O-CH₂- | ||
| ~ 37 | -CH(CH₃)₂ | ||
| ~ 34 | -C(=O)CH(CH₃)₂ | ||
| ~ 25 | -CH₂-CH(CH₃)₂ | ||
| ~ 22 | -CH₂CH(CH₃)₂ | ||
| ~ 19 | -C(=O)CH(CH₃)₂ |
Infrared (IR) Spectroscopy
The IR spectrum of isoamyl isobutyrate is expected to show characteristic absorption bands for an ester.
Table 4: Key IR Absorptions for Isoamyl Isobutyrate
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 2960-2870 | C-H stretching (alkane) |
| ~ 1735 | C=O stretching (ester) |
| ~ 1240-1160 | C-O stretching (ester) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of isoamyl isobutyrate shows a characteristic fragmentation pattern.
Table 5: Major Fragments in the Mass Spectrum of Isoamyl Isobutyrate
| m/z | Proposed Fragment |
| 158 | [M]⁺ (Molecular ion) |
| 115 | [M - C₃H₇]⁺ |
| 87 | [CH₃CH₂CH₂CO]⁺ |
| 71 | [C₅H₁₁]⁺ or [CH(CH₃)₂CO]⁺ |
| 43 | [CH(CH₃)₂]⁺ (Base peak) |
Experimental Protocols
Synthesis of Isoamyl Isobutyrate via Fischer Esterification
Objective: To synthesize isoamyl isobutyrate from isoamyl alcohol and isobutyric acid using an acid catalyst.
Materials:
-
Isoamyl alcohol (3-methyl-1-butanol)
-
Isobutyric acid (2-methylpropanoic acid)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of isoamyl alcohol and isobutyric acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total moles of reactants) to the mixture while swirling.[5]
-
Add a few boiling chips and attach a reflux condenser.
-
Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of cold water and shake gently. Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine to remove any remaining water-soluble impurities.[5] During the bicarbonate wash, vent the separatory funnel frequently to release the pressure from CO₂ evolution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant the dried organic layer into a distillation flask.
-
Purify the isoamyl isobutyrate by simple distillation, collecting the fraction that boils at approximately 168-171 °C.
Quality Control by Gas Chromatography (GC)
Objective: To determine the purity of synthesized isoamyl isobutyrate.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for flavor analysis (e.g., DB-5, HP-INNOWax).[6]
Materials:
-
Synthesized isoamyl isobutyrate sample.
-
High-purity solvent for dilution (e.g., hexane or ethanol).
GC-FID Conditions:
-
Column: HP-INNOWAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 230 °C at 20 °C/min, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Procedure:
-
Prepare a dilute solution of the isoamyl isobutyrate sample in the chosen solvent (e.g., 1% v/v).
-
Inject the sample into the GC-FID system.
-
Record the chromatogram.
-
Calculate the purity by determining the area percentage of the isoamyl isobutyrate peak relative to the total area of all peaks in the chromatogram.
Biological Activity and Applications
The primary application of isoamyl isobutyrate is as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[7] It is valued for its sweet, fruity aroma. There is no significant scientific literature to suggest that isoamyl isobutyrate is involved in specific biological signaling pathways. Its role as a metabolite has been noted, but it is not typically studied for pharmacological activity.[1]
Safety Information
Isoamyl isobutyrate is a flammable liquid and should be handled with appropriate safety precautions.
Table 6: Safety Information for Isoamyl Isobutyrate
| Hazard | Description |
| GHS Pictogram | GHS02 (Flammable) |
| Signal Word | Warning |
| Hazard Statement | H226: Flammable liquid and vapor |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Storage | Store in a well-ventilated place. Keep cool. |
Conclusion
Isoamyl isobutyrate is a well-characterized ester with significant applications in the flavor and fragrance industries. Its synthesis is straightforward via Fischer esterification, and its purity can be reliably assessed using standard analytical techniques such as gas chromatography. While it is a common component in many consumer products, its biological activity beyond that of a flavor and fragrance agent has not been a significant area of research. This guide provides the core technical information necessary for its synthesis, characterization, and handling in a research and development setting.
References
- 1. Isoamyl isobutyrate | C9H18O2 | CID 519786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoamyl butyrate(106-27-4) 1H NMR [m.chemicalbook.com]
- 3. Isoamyl butyrate(106-27-4) 13C NMR spectrum [chemicalbook.com]
- 4. tetratek.com.tr [tetratek.com.tr]
- 5. community.wvu.edu [community.wvu.edu]
- 6. mdpi.com [mdpi.com]
- 7. isoamyl isobutyrate, 2050-01-3 [thegoodscentscompany.com]
